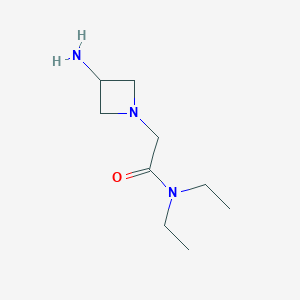

2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)7-11-5-8(10)6-11/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGKZRGTWOTLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminoazetidin-1-yl)-N,N-diethylacetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and potential clinical implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: 2-(3-Aminoazetidin-1-yl)-N,N-diethylacetamide

- Molecular Formula: C₉H₁₈N₂O

- Molecular Weight: 170.25 g/mol

The biological activity of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide primarily involves its interaction with various biological targets:

- Inhibition of N-acylethanolamine acid amidase (NAAA): This enzyme is responsible for the hydrolysis of lipid mediators like palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, the compound may enhance the levels of PEA, thereby exerting anti-inflammatory and analgesic effects .

- Interaction with Receptors: Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, potentially making it useful in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study examining the effects of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide on inflammation models in rodents demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli. This suggests a promising role for the compound in treating chronic inflammatory conditions. -

Neurological Applications:

In a controlled trial involving animal models of neuropathic pain, administration of the compound resulted in notable pain relief compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through receptor interaction. -

Pharmacokinetics:

Research into the pharmacokinetic profile revealed that after oral administration, the compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 1 hour. The half-life was determined to be approximately 4 hours, suggesting a need for multiple dosing throughout the day for sustained effects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. It has been investigated for its efficacy against various diseases, particularly in the context of inflammatory disorders. Research indicates that derivatives of this compound can function as inhibitors of specific enzymes involved in inflammatory pathways, thus presenting a viable option for treating conditions such as lupus and other autoimmune diseases .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide in preclinical settings. For instance, a study involving DBA/1 mice demonstrated that treatment with this compound significantly reduced autoantibody levels associated with lupus, suggesting its potential to modulate disease progression .

Case Study Overview

- Study Title : Efficacy of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide in Lupus Models

- Objective : To assess the impact on autoantibody titers and inflammatory markers.

- Methodology :

- Mice were treated with varying doses of the compound over a period of 21 weeks.

- Blood samples were collected to measure anti-dsDNA titers and other immunological markers.

- Results :

Pharmacological Insights

The pharmacological profile of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide suggests that it may act through multiple mechanisms, including the modulation of the endocannabinoid system. Its ability to inhibit FAAH could lead to increased levels of endogenous cannabinoids, which are known to have anti-inflammatory effects .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| FAAH Inhibition | Prevents breakdown of endocannabinoids |

| Immune Modulation | Alters cytokine profiles and immune cell activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide, highlighting differences in substituents, molecular weight, and biological relevance:

*Calculated based on molecular formula C₉H₁₇N₃O₂.

Key Observations:

Azetidine vs. This may improve selectivity for targets requiring precise spatial interactions . In contrast, the azido derivative () is more reactive in bioorthogonal chemistry but lacks the amine’s hydrogen-bonding capacity .

Lipophilicity and Pharmacokinetics :

- The N,N-diethylacetamide backbone contributes to moderate lipophilicity (logP ~1–2 estimated for the target compound). However, PBR111’s imidazopyridine core increases logP to 3.2, enhancing blood-brain barrier penetration but risking off-target binding .

- The pyrazolopyrimidine analog (6b) achieves high TSPO affinity (Ki ~0.1 nM) due to synergistic electronic effects from fluorine and diethyl substituents .

Biological Activity: TSPO ligands like 6b and PBR111 are validated for neuroimaging and oncology, while the target compound’s aminoazetidine group may target enzymes or receptors requiring nitrogen-based coordination (e.g., kinases or GPCRs) . The aminophenoxy analog () lacks a heterocyclic ring, limiting its utility in structured binding pockets .

Preparation Methods

Preparation of the 3-Aminoazetidine Core

Research on related 3-aminoazetidin-2-one derivatives, which share the azetidine core, provides insight into efficient synthetic routes:

- Starting from N-protected serine derivatives, enantioselective synthesis of 3-aminoazetidin-2-one intermediates is achieved through a sequence involving amide coupling, cyclization to form the β-lactam ring, and subsequent deprotection steps.

- For example, benzyloxycarbonyl (Cbz)-protected azetidinones are prepared by amide coupling of p-anisidine with N-(Cbz)-serine derivatives, followed by one-pot cyclization to form the β-lactam ring, and then catalytic hydrogenation to remove protecting groups, yielding 3-aminoazetidin-2-one acetate salts as stable intermediates.

- These intermediates can be stored and further derivatized, demonstrating scalability (multigram scale) and reasonable overall yields (40–44% over four steps).

Formation of the N,N-Diethylacetamide Moiety

The N,N-diethylacetamide portion can be synthesized or introduced via established amide bond formation methods:

- Amide coupling reactions typically involve reacting the azetidine amine with diethylacetyl chloride or an equivalent activated carboxylic acid derivative in the presence of a base such as triethylamine.

- Reaction conditions often include mild temperatures (room temperature to slightly elevated) in solvents like dichloromethane (DCM) or DCM/DMF mixtures, under inert atmosphere to prevent side reactions.

- Purification involves aqueous workup (washing with saturated ammonium chloride, sodium bicarbonate, and brine) followed by drying and chromatographic purification.

Catalysts and Reaction Conditions

While the azetidine ring formation relies on cyclization chemistry often catalyzed by reagents or conditions promoting β-lactam formation, the amide formation step is typically base-catalyzed:

- Catalytic transfer hydrogenation (e.g., using 10% palladium on charcoal and 1,4-cyclohexadiene) is employed for deprotection steps.

- Amide coupling uses bases like triethylamine to scavenge HCl formed during acylation.

- Reaction times range from several hours (e.g., 16 hours for amide coupling at room temperature) to shorter times for intermediate steps.

- Temperature control is critical: cyclization and deprotection steps are done at controlled temperatures (0 °C to room temperature), while amide coupling is often at room temperature.

Process Optimization and Yield Considerations

- The overall yield for the multi-step synthesis of azetidine intermediates is around 40–44%.

- Amide coupling yields vary depending on the acylating agent and reaction conditions but generally provide good yields with proper purification.

- Reaction monitoring and removal of by-products such as water (in dehydration steps) are crucial for high yields.

- Recycling of reagents (e.g., excess amines) and continuous removal of water during cyclization improve efficiency.

Data Table: Summary of Key Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | N-(Cbz)-serine + p-anisidine | Amide coupling, then cyclization | None (one-pot cyclization) | 40–44 (overall) | β-lactam ring formation via cyclization |

| Deprotection | Cbz-protected azetidinone | Catalytic hydrogenation (Pd/C) | 1,4-cyclohexadiene | High | Produces 3-aminoazetidin-2-one acetate salts |

| Amide bond formation | 3-aminoazetidine + diethylacetyl chloride | Room temp, inert atmosphere, 16 h | Triethylamine | Good | Standard amide coupling protocol |

Additional Notes on Related Amide Synthesis (Context from Patent Literature)

- While direct preparation methods for 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide are limited in patents, related amide syntheses such as N,N-dimethylacetamide preparation involve reacting amines with acetic acid derivatives under catalytic conditions.

- For example, reacting dimethylamine with acetic acid or methyl acetate under alumina catalyst at atmospheric pressure and moderate temperatures (130–180 °C) yields amides efficiently, suggesting similar methods could be adapted for diethylacetamide analogues.

- These methods highlight the importance of catalyst choice, reaction temperature, and pressure in optimizing amide synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving azetidine and acetamide precursors. A typical approach includes:

- Step 1 : Functionalization of azetidine with an amino group via nucleophilic substitution, using reagents like Boc-protected amines followed by deprotection .

- Step 2 : Coupling the aminoazetidine intermediate with N,N-diethylacetamide using carbodiimide-based crosslinkers (e.g., EDC/HOBt) under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product (>95% purity) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the azetidine ring (δ 3.0–4.5 ppm for N-CH₂ groups) and acetamide carbonyl (δ ~170 ppm in ¹³C) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch from the aminoazetidine) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 215.16) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate organic waste containing azetidine derivatives; neutralize acidic/basic byproducts before disposal .

- Spill Response : Absorb with inert material (e.g., vermiculite) and avoid water to prevent hydrolysis of reactive intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., anomalous NMR splitting) be resolved?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations (e.g., Gaussian at B3LYP/6-311++G(d,p)) to model rotational barriers of the azetidine ring, which may cause splitting due to hindered rotation .

- Variable-Temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks, confirming dynamic exchange processes .

- Cross-Validation : Compare with X-ray crystallography data (if crystals are obtainable) to resolve ambiguities in stereochemistry .

Q. What strategies improve synthetic yield and scalability?

- Methodological Answer :

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling steps to reduce side-product formation .

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance intermediate solubility and reaction homogeneity .

- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., azetidine functionalization) to control temperature and improve reproducibility .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like translocator protein (TSPO), leveraging structural analogs (e.g., pyrazolopyrimidine-based TSPO ligands) as templates .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetamide carbonyl and TSPO’s hydrophobic pocket .

- ADMET Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP ~1.8, indicating moderate blood-brain barrier penetration) .

Q. How to address discrepancies in biological activity across in vitro vs. in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., oxidative deethylation of the acetamide group) that may reduce efficacy in vivo .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/CYP2D6 using fluorogenic substrates to assess metabolic stability .

- Toxicogenomics : Apply RNA-seq to liver tissues from animal models to detect off-target gene expression changes (e.g., oxidative stress markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.